Gemcitabine hydrochloride
Overview
Description
Gemcitabine hydrochloride is a chemotherapeutic agent widely utilized in the treatment of various cancers. As an analogue of deoxycytidine, it interferes with DNA synthesis, inhibiting cancer cell growth. This compound undergoes phosphorylation within cells to its active forms, which then incorporate into DNA, leading to cell death through a process called "masked termination" (Plunkett et al., 1995).
Synthesis Analysis
Gemcitabine hydrochloride synthesis involves converting 2-deoxy-2,2-difluoro-D-erythro-pentofuranose-1-ketose-3,5-dibenzoate to its active drug form through steps including reduction, methylsulfonation, condensation with cytosine, deprotection, salt formation, and separative crystallization. This synthesis process achieves an overall yield of 14% (Qiu Zhui-bai, 2007).
Molecular Structure Analysis
The molecular structure of gemcitabine hydrochloride features a β-nucleoside of pharmaceutical interest as an antitumor agent. Its structure includes a protonated N atom of the cytidine ring due to salt formation, with the sugar residue adopting a C3′-endo and C4′-exo conformation. The gemcitabine cations and chloride ions in the asymmetric unit are linked by N—H⋯Cl hydrogen bonds, forming molecular columns along the c axis in its crystal structure (A. Sivalakshmidevi et al., 2003).
Chemical Reactions and Properties
Gemcitabine's active metabolites, diphosphate (dFdCDP) and triphosphate (dFdCTP), inhibit DNA synthesis processes. dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase, and dFdCDP inhibits ribonucleoside reductase, depleting deoxyribonucleotide pools necessary for DNA synthesis. This multifaceted mechanism contributes to its potent anticancer activity (Mini et al., 2006).
Physical Properties Analysis
The physical properties of gemcitabine hydrochloride, particularly its solubility in water and stability in aqueous solutions, are crucial for its formulation and therapeutic efficacy. These properties are influenced by its molecular structure and the presence of the hydrochloride salt form, which enhances its solubility and allows for intravenous administration (Heinemann et al., 1995).
Chemical Properties Analysis
Gemcitabine's chemical properties, such as its stability under physiological conditions and reactivity with cellular enzymes, underpin its mechanism of action. The compound is metabolized by deoxycytidine kinase to its active nucleotide forms, which are crucial for its incorporation into DNA and the subsequent inhibition of DNA synthesis. These properties are pivotal for its chemotherapeutic effects (Heinemann et al., 1995).
Scientific Research Applications
Enhanced Bioavailability and Anticancer Activity : Solid lipid nanoparticles of Gemcitabine Hydrochloride have been developed to improve its bioavailability and anticancer activity by bypassing first-pass metabolism (Momin et al., 2017).
Mainstay for Pancreatic and Lung Cancers : Gemcitabine is a principal treatment for pancreatic and lung cancers, with ongoing studies focusing on its pharmacogenetics to enhance administration and pharmacokinetics (Ciccolini et al., 2016).
Treatment for Various Cancers : It's a first-line treatment for pancreatic adenocarcinoma and increasingly used for breast, bladder, and non-small cell lung cancers (Cavalcante & Monteiro, 2014).
Photodynamic Therapy and Cancer Cell Killing : Two-photon excited photodynamic therapy combined with gemcitabine delivery led to efficient cancer cell killing (Aggad et al., 2018).
First-line Therapy for Pancreatic Cancer : It's approved as first-line therapy for pancreatic cancer and investigated for its activity against other malignancies (King, 1996).
Overcoming Gemcitabine Resistance : Novel lipophilic monophosphorylated gemcitabine derivatives and their nanoparticles have potential in overcoming gemcitabine resistance in cancer treatment (Lansakara-P et al., 2012).
Anti-metabolic and Anti-tumor Properties : The synthesized gemcitabine hydrochloride has anti-metabolic and anti-tumor nucleoside drug properties (Guo, 2008).
Biodegradable Carrier Systems : Biodegradable carrier systems like GPOCA nanoparticles show significantly greater anticancer activity compared to free gemcitabine, suggesting potential for efficient cancer treatment (Arias et al., 2009).
Oral Formulation for Various Cancers : D07001-F4, an oral formulation of gemcitabine, is effective against several cancer types and has enhanced oral bioavailability (Hao et al., 2013).
Treatment of Breast Cancer : Colloidal gold nanoparticles loaded with gemcitabine hydrochloride show increased cytotoxicity in human breast adenocarcinoma cell lines (Devi et al., 2020).
Lipid-Based Nanosystems for Delivery : Lipid-based nanosystems like liposomes, niosomes, solid lipid nanoparticles, and nanostructured lipid carriers can enhance the delivery of gemcitabine and its co-drugs for cancer treatment (Habib & Singh, 2021).
Broad-Range Chemotherapeutic Agent : Gemcitabine hydrochloride is a broad-range chemotherapeutic agent for various cancers, but its use is restricted due to poor physicochemical properties and nonspecific drug delivery (Gupta et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDEIYWILRZIA-OSZBKLCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
95058-81-4, 103882-84-4 | |
Record name | Gemcitabine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3047849 | |
Record name | 2'-Deoxy-2',2'-difluorocytidine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gemcitabine hydrochloride | |
CAS RN |
122111-03-9 | |
Record name | Gemcitabine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122111-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gemcitabine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-2',2'-difluorocytidine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cytidine, 2'-deoxy-2',2'-difluoro-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GEMCITABINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U347PV74IL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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